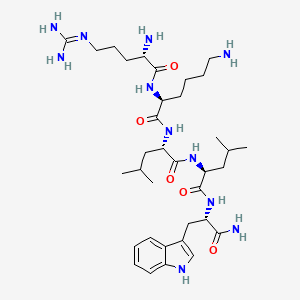

Rkllw-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Rkllw-NH2 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate the formation of peptide bonds . The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high throughput and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), and the purity is confirmed using mass spectrometry and analytical HPLC .

Análisis De Reacciones Químicas

Types of Reactions

Rkllw-NH2 primarily undergoes hydrolysis and enzymatic reactions. As a peptide, it is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of peptide bonds . Enzymatically, it interacts with Cathepsin L, inhibiting its proteolytic activity.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Enzymatic Inhibition: Interaction with Cathepsin L under physiological conditions.

Major Products

The hydrolysis of this compound results in the formation of its constituent amino acids: arginine, lysine, leucine, and tryptophan .

Aplicaciones Científicas De Investigación

Rkllw-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of peptide synthesis and hydrolysis.

Industry: Utilized in the development of biosensors for the detection of Cathepsin L activity.

Mecanismo De Acción

Rkllw-NH2 exerts its effects by binding to the active site of Cathepsin L, thereby inhibiting its proteolytic activity . This inhibition prevents the degradation of substrates by Cathepsin L, affecting various cellular pathways. The molecular targets include proteins involved in cell signaling, apoptosis, and extracellular matrix remodeling .

Comparación Con Compuestos Similares

Similar Compounds

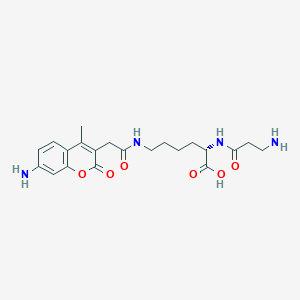

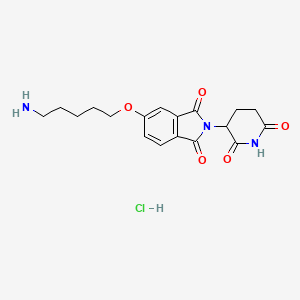

Cathepsin B Inhibitor (CA074-Me): Another cysteine protease inhibitor that specifically targets Cathepsin B.

Uniqueness

Rkllw-NH2 is unique in its specificity for Cathepsin L, making it a valuable tool for studying the role of this protease in various biological processes . Unlike general inhibitors like E64, this compound allows for targeted inhibition, reducing off-target effects and providing more precise insights into Cathepsin L’s functions .

Propiedades

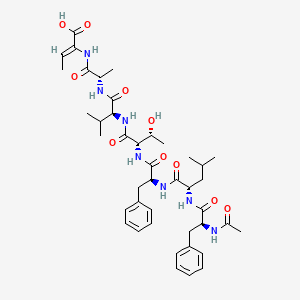

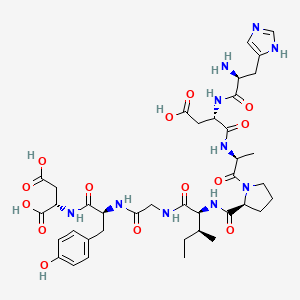

Fórmula molecular |

C35H59N11O5 |

|---|---|

Peso molecular |

713.9 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |

InChI |

InChI=1S/C35H59N11O5/c1-20(2)16-28(33(50)44-27(30(38)47)18-22-19-42-25-12-6-5-10-23(22)25)46-34(51)29(17-21(3)4)45-32(49)26(13-7-8-14-36)43-31(48)24(37)11-9-15-41-35(39)40/h5-6,10,12,19-21,24,26-29,42H,7-9,11,13-18,36-37H2,1-4H3,(H2,38,47)(H,43,48)(H,44,50)(H,45,49)(H,46,51)(H4,39,40,41)/t24-,26-,27-,28-,29-/m0/s1 |

Clave InChI |

FMLWBWUCSCKWJQ-CISYKLKFSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,5R)-2-[6-[(3-chlorophenyl)methylamino]purin-9-yl]-5-[[[4-(trifluoromethyl)phenyl]methylamino]methyl]oxolane-3,4-diol](/img/structure/B12371475.png)

![2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B12371499.png)

![3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile](/img/structure/B12371517.png)

![tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12371567.png)